6-ethoxy-1H-1,3-benzodiazole-2-thiol hydrochloride
Overview
Description
6-ethoxy-1H-1,3-benzodiazole-2-thiol hydrochloride is a chemical compound with the molecular formula C9H11ClN2OS and a molecular weight of 230.71444 g/mol . It is known for its unique structure, which includes a benzodiazole ring substituted with an ethoxy group and a thiol group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-1H-1,3-benzodiazole-2-thiol hydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting an appropriate ortho-phenylenediamine derivative with a suitable carbonyl compound under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction. This involves reacting the benzodiazole intermediate with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Thiol Group Addition: The thiol group is introduced through a nucleophilic substitution reaction. This can be done by reacting the ethoxy-substituted benzodiazole with a thiolating agent such as thiourea in the presence of a base like sodium hydroxide.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the thiol-substituted benzodiazole with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-1H-1,3-benzodiazole-2-thiol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can undergo reduction reactions to convert the thiol group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
6-ethoxy-1H-1,3-benzodiazole-2-thiol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-1H-1,3-benzodiazole-2-thiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The benzodiazole ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-1H-1,3-benzodiazole-2-thiol hydrochloride
- 6-ethoxy-1H-1,3-benzodiazole-2-sulfonic acid
- 6-ethoxy-1H-1,3-benzodiazole-2-thione
Uniqueness
6-ethoxy-1H-1,3-benzodiazole-2-thiol hydrochloride is unique due to the presence of both an ethoxy group and a thiol group on the benzodiazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications. The thiol group, in particular, allows for the formation of covalent bonds with biomolecules, which can be exploited in drug design and development.
Properties
IUPAC Name |
5-ethoxy-1,3-dihydrobenzimidazole-2-thione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS.ClH/c1-2-12-6-3-4-7-8(5-6)11-9(13)10-7;/h3-5H,2H2,1H3,(H2,10,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTCFAZBJKIANS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=S)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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